

5-Carbethoxyuracil chemical properties and IUPAC name

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Compound of Interest

Compound Name: **5-Carbethoxyuracil**

Cat. No.: **B1345524**

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An In-depth Technical Guide to **5-Carbethoxyuracil**

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and structural information for **5-Carbethoxyuracil**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

5-Carbethoxyuracil, a derivative of uracil, is a pyrimidine base of interest in various chemical and pharmaceutical research areas. Its core structure is a uracil ring with a carbethoxy group at the 5-position.

IUPAC Name: ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate[1]

Synonyms: **5-Carbethoxyuracil**, Ethyl uracil-5-carboxylate, ethyl 2,4-dihydroxypyrimidine-5-carboxylate[1]

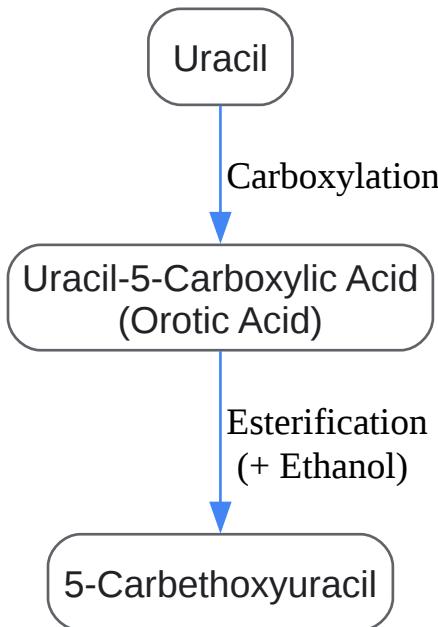
Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Carbethoxyuracil**.

Property	Value	Source
CAS Number	28485-17-8	[1] [2]
Molecular Formula	C ₇ H ₈ N ₂ O ₄	[1] [3]
Molecular Weight	184.15 g/mol	[1] [4]
Melting Point	232-235 °C	[1]
Boiling Point	398 °C at 760 mmHg	[1]
Density	1.344 g/cm ³	[1]

Structural Relationships

5-Carbethoxyuracil is structurally related to uracil, a fundamental component of ribonucleic acid (RNA). The addition of a carboxyl group at the 5-position forms uracil-5-carboxylic acid (also known as Orotic Acid), and the subsequent esterification with ethanol yields **5-Carbethoxyuracil**. This relationship is crucial for understanding its potential biological roles and synthetic pathways.



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Caption: Chemical relationship between Uracil, Orotic Acid, and **5-Carbethoxyuracil**.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Carbethoxyuracil** are critical for research and development. Below are representative methodologies.

Synthesis of 5-Carbethoxyuracil

A common method for the synthesis of **5-Carbethoxyuracil** involves the esterification of Orotic Acid (uracil-5-carboxylic acid).

Objective: To synthesize **5-Carbethoxyuracil** via Fischer esterification of Orotic Acid.

Materials:

- Orotic Acid
- Anhydrous Ethanol
- Concentrated Sulfuric Acid (as catalyst)
- Sodium Bicarbonate solution
- Anhydrous Sodium Sulfate
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer
- Filtration apparatus

Procedure:

- Suspend Orotic Acid in an excess of anhydrous ethanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
- Cool the reaction mixture to room temperature.
- Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
- The crude product may precipitate. If so, collect it by filtration.
- If the product remains in solution, remove the ethanol under reduced pressure.
- Dissolve the residue in a suitable organic solvent and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude **5-Carbethoxyuracil**.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of **5-Carbethoxyuracil** in biological matrices. This protocol is adapted from general methods for analyzing similar uracil derivatives^{[5][6]}.

Objective: To quantify the concentration of **5-Carbethoxyuracil** in a biological sample (e.g., plasma, tissue homogenate).

Materials and Reagents:

- **5-Carbethoxyuracil** analytical standard
- Stable isotope-labeled internal standard (e.g., ^{13}C , $^{15}\text{N}_2$ -labeled **5-Carbethoxyuracil**)
- LC-MS grade acetonitrile, methanol, and water
- LC-MS grade formic acid
- Biological matrix

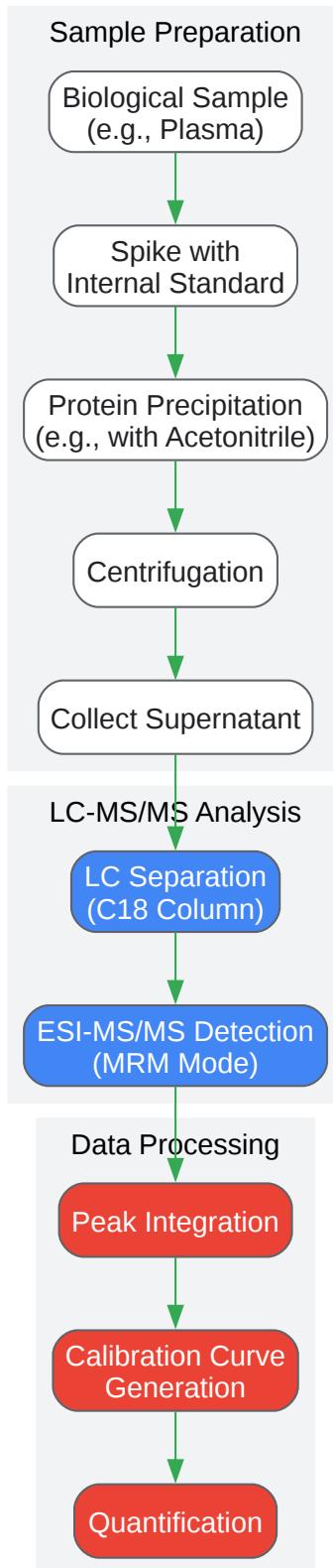
- Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
- Centrifuge and vials

Procedure:

- Sample Preparation (Protein Precipitation):
 - To 100 µL of the biological sample, add 20 µL of the internal standard solution.
 - Add 300 µL of cold protein precipitation solvent.
 - Vortex for 1 minute to mix thoroughly.
 - Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC System: A standard HPLC or UPLC system.
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% Formic Acid.
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation from matrix components.
 - MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
 - MRM Transitions: Monitor the specific precursor-to-product ion transitions for both **5-Carbethoxyuracil** and its internal standard.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the quantitative analysis of **5-Carbethoxyuracil** using LC-MS/MS.



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Caption: General workflow for the quantification of **5-Carbethoxyuracil** by LC-MS/MS.

Spectral Data

While a comprehensive public database of spectral data for **5-Carbethoxyuracil** is not readily available, typical spectral characteristics can be inferred from its structure.

- ¹H-NMR: Expected signals would include those for the ethyl group (a triplet and a quartet), a singlet for the proton at the 6-position of the uracil ring, and broad singlets for the N-H protons.
- ¹³C-NMR: Carbon signals corresponding to the carbonyl groups of the uracil ring, the ester carbonyl, the ethyl group carbons, and the carbons of the pyrimidine ring are expected.
- IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, C=O stretching (for both the amide and ester groups), and C-O stretching.
- Mass Spectrometry: The molecular ion peak $[M+H]^+$ would be expected at m/z 185.05, corresponding to the protonated molecule $C_7H_9N_2O_4^+$.

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